(Z)-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-(1H-indol-3-yl)-3-oxopropanenitrile
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Overview
Description
(Z)-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-(1H-indol-3-yl)-3-oxopropanenitrile is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring, an indole moiety, and a nitrile group, makes it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-(1H-indol-3-yl)-3-oxopropanenitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a substituted benzylamine with a thioglycolic acid derivative under acidic conditions.
Introduction of Indole Moiety: The indole group can be introduced through a condensation reaction with an appropriate indole derivative.
Formation of the Final Compound: The final step involves the reaction of the intermediate with a nitrile-containing reagent under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine or other reduced forms.
Substitution: The compound can undergo substitution reactions, especially at the aromatic rings, where halogen or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
Biologically, (Z)-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-(1H-indol-3-yl)-3-oxopropanenitrile may exhibit antimicrobial, anti-inflammatory, and anticancer activities. It can be used in studies to explore its potential as a therapeutic agent.
Medicine
In medicine, this compound could be investigated for its potential use in drug development. Its diverse biological activities make it a candidate for the treatment of various diseases, including infections, inflammatory conditions, and cancers.
Industry
Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis and functionalization can lead to the production of valuable intermediates and final products.
Mechanism of Action
The mechanism of action of (Z)-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-(1H-indol-3-yl)-3-oxopropanenitrile likely involves interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone ring, such as pioglitazone and rosiglitazone, are known for their antidiabetic properties.
Indole Derivatives: Indole-containing compounds, like indomethacin and tryptophan, exhibit a wide range of biological activities.
Nitrile-Containing Compounds: Nitrile groups are found in various bioactive molecules, including pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of (Z)-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-(1H-indol-3-yl)-3-oxopropanenitrile lies in its combination of structural features. The presence of a thiazolidinone ring, an indole moiety, and a nitrile group in a single molecule provides a unique scaffold for the development of new therapeutic agents with diverse biological activities.
Properties
IUPAC Name |
(2Z)-2-[5-[(4-fluorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-3-(1H-indol-3-yl)-3-oxopropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18FN3O2S/c28-18-12-10-17(11-13-18)14-24-26(33)31(19-6-2-1-3-7-19)27(34-24)21(15-29)25(32)22-16-30-23-9-5-4-8-20(22)23/h1-13,16,24,30H,14H2/b27-21- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCBSZUYPQOPOY-MEFGMAGPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)C3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)C3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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